molecular formula C11H8NO3- B1233715 3-(Indol-3-yl)pyruvate

3-(Indol-3-yl)pyruvate

Cat. No. B1233715
M. Wt: 202.19 g/mol
InChI Key: RSTKLPZEZYGQPY-UHFFFAOYSA-M
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Patent
US08076108B2

Procedure details

The aspC and the proA genes were cloned into the pTrc99a expression vector (Amersham, Piscataway, N.J.). The resulting vector was transformed into the tryptophan auxotrophs CAG18455 or CAG18579 (see Example 4 for strain descriptions). The transformants were plated on M9 minimal medium with 0.1 mM IPTG and 5 mM monatin. After 3 days at 37° C., the strains with the operon plasmids formed colonies, while the parent strains did not appear to grow. Additionally, the growth was dependent on the presence of IPTG indicating that expression of the operon was required for growth. In this complementation study, the aspC/proA operon formed MP from monatin and indole-3-pyruvate from MP. The indole-3-pyruvate could then be converted to L-tryptophan allowing the tryptophan auxotrophs to grow on M9 minimal medium.
Name
aspC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:34])[S:6][C@@H:5]2[C@H:7]([NH:10][C:11]([C@H:13]([NH:21][C:22]([C@H:24]([NH2:30])[CH2:25][C:26]([NH:28][CH3:29])=[O:27])=[O:23])[C:14]3[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=3)=[O:12])[C:8](=[O:9])[N:4]2[C@H:3]1[C:31]([OH:33])=[O:32].N[C@H](C(O)=O)CC1C2C(=CC=CC=2)NC=1.CC(S[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O)C.[CH:65]1[CH:70]=[C:69]2[C:71]([CH2:74][C@@:75]([OH:85])([C:82]([OH:84])=[O:83])[CH2:76][C@H:77]([NH2:81])[C:78]([OH:80])=[O:79])=[CH:72][NH:73][C:68]2=[CH:67][CH:66]=1>>[CH3:1][C:2]1([CH3:34])[S:6][C@@H:5]2[C@H:7]([NH:10][C:11]([C@H:13]([NH:21][C:22]([C@H:24]([NH2:30])[CH2:25][C:26]([NH:28][CH3:29])=[O:27])=[O:23])[C:14]3[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=3)=[O:12])[C:8](=[O:9])[N:4]2[C@H:3]1[C:31]([OH:33])=[O:32].[CH:65]1[CH:70]=[C:69]2[C:71]([CH2:74][C@@:75]([OH:85])([C:82]([OH:84])=[O:83])[CH2:76][C@H:77]([NH2:81])[C:78]([OH:80])=[O:79])=[CH:72][NH:73][C:68]2=[CH:67][CH:66]=1.[NH:73]1[C:68]2[C:69](=[CH:70][CH:65]=[CH:66][CH:67]=2)[C:71]([CH2:74][C:75](=[O:85])[C:82]([O-:84])=[O:83])=[CH:72]1

Inputs

Step One
Name
aspC
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](CC(=O)NC)N)C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the strains with the operon plasmids formed colonies

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](CC(=O)NC)N)C(=O)O)C
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CC(C(=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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